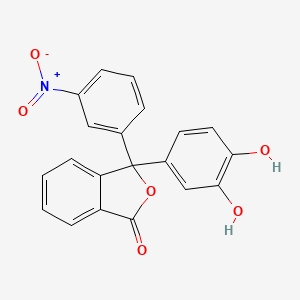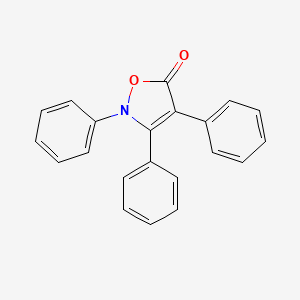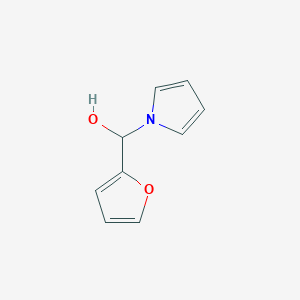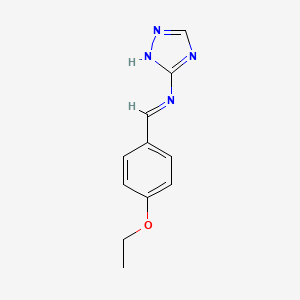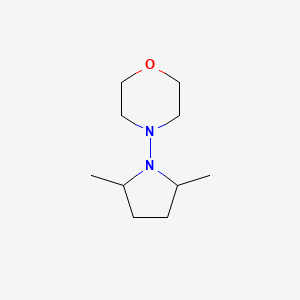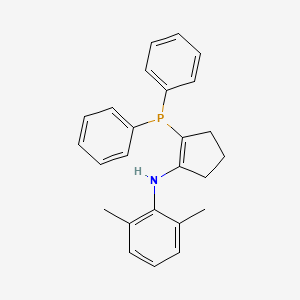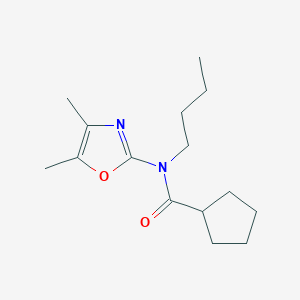
(2R,3S)-3-Isopropylpyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S)-3-Isopropylpyrrolidine-2-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its pyrrolidine ring, which is substituted with an isopropyl group and a carboxylic acid group. The stereochemistry of the compound is defined by the (2R,3S) configuration, which refers to the spatial arrangement of the substituents around the chiral centers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-Isopropylpyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a pyrrolidine derivative, in the presence of a chiral catalyst. The reaction conditions often include hydrogen gas, a solvent like ethanol or methanol, and a chiral catalyst such as a rhodium or ruthenium complex.
Industrial Production Methods
Industrial production of this compound may involve biocatalytic processes, where enzymes are used to catalyze the formation of the desired stereoisomer. This method is advantageous due to its high selectivity and environmentally friendly nature. Another approach is the use of continuous flow reactors, which allow for the efficient and scalable production of the compound under controlled conditions.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3S)-3-Isopropylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl group or the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes. Substitution reactions can result in a variety of functionalized pyrrolidine derivatives.
Applications De Recherche Scientifique
(2R,3S)-3-Isopropylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals, where its chiral properties are highly valued.
Mécanisme D'action
The mechanism of action of (2R,3S)-3-Isopropylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers allow it to fit into the active sites of enzymes or bind to receptors with high specificity. This interaction can modulate the activity of the target protein, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3S)-3-Isopropylmalic acid: Similar in structure but differs in the presence of a malic acid moiety instead of a pyrrolidine ring.
(2R,3S)-trans-coutaric acid: Another chiral compound with a different functional group arrangement.
Uniqueness
(2R,3S)-3-Isopropylpyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of both an isopropyl group and a carboxylic acid group on the pyrrolidine ring. This unique structure allows it to interact with biological targets in a highly specific manner, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C8H15NO2 |
|---|---|
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
(2R,3S)-3-propan-2-ylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c1-5(2)6-3-4-9-7(6)8(10)11/h5-7,9H,3-4H2,1-2H3,(H,10,11)/t6-,7+/m0/s1 |
Clé InChI |
MUTKETLQEPQKEP-NKWVEPMBSA-N |
SMILES isomérique |
CC(C)[C@@H]1CCN[C@H]1C(=O)O |
SMILES canonique |
CC(C)C1CCNC1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(2,5-Dihydro-1H-pyrrol-1-yl)cyclopent-1-en-1-yl]ethan-1-one](/img/structure/B12879211.png)
![(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)propanoate](/img/structure/B12879212.png)
![1H-Pyrrole, 2-acetyl-1-[(4-methylphenyl)sulfonyl]-5-(3-nitrophenyl)-](/img/structure/B12879220.png)
![(3aR,4R,5R,6aS)-5-((tert-Butyldimethylsilyl)oxy)-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B12879232.png)
